molecular formula C21H23N5O2S B2550702 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide CAS No. 921537-41-9

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide

Cat. No. B2550702
CAS RN: 921537-41-9
M. Wt: 409.51
InChI Key: VSRBIPJGJOYBCH-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . These compounds have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves reactions such as the reaction of isothiocyanates with hydrazides, the reaction of 1,3,4-oxadiazoles with hydrazine, thermal cyclization of acylated thiosemicarbazides, or reaction between carboxylic acids with hydrazinecarbothiohydrazides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles can be characterized using various spectroscopic methods such as FT-IR, 1D and 2D NMR, and HRMS .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions. For example, a new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can be determined using techniques such as NMR and MS .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been investigated for their antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The presence of the thiazole ring contributes to their bioactivity, making them promising candidates for novel antimicrobial agents .

Antifungal Properties

Thiazoles have demonstrated antifungal activity. Compounds containing the thiazole scaffold can inhibit fungal growth and may serve as effective treatments against fungal infections. Further studies are needed to explore the specific mechanisms and optimize their efficacy .

Antiviral Applications

Thiazole derivatives have been evaluated for antiviral properties. While more research is required, these compounds show potential in combating viral infections. Their mode of action and selectivity against specific viruses warrant further investigation .

Anti-Inflammatory and Analgesic Effects

The presence of the thiazolidinone ring in certain thiazole derivatives contributes to anti-inflammatory and analgesic activity. These compounds may alleviate pain and inflammation, making them relevant for pharmaceutical development .

Antitumor and Cytotoxic Activity

Thiazoles have been studied for their effects on tumor cells. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects against prostate cancer cells. Further exploration of their antitumor potential is essential .

Other Potential Applications

Beyond the mentioned fields, thiazoles have relevance in drug discovery, chemical synthesis, and material science. Their diverse biological activities make them intriguing subjects for ongoing research .

Mechanism of Action

Future Directions

Triazoles have been extensively studied for their potential use as bioactive compounds. They are promising candidates for drug development and treatment of various diseases . Future research could focus on exploring their potential uses in medicine and other fields.

properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-28-18-9-7-17(8-10-18)25-13-14-26-20(25)23-24-21(26)29-15-19(27)22-12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRBIPJGJOYBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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